Sebuthylazine-d5 (ethyl-d5)

Description

BenchChem offers high-quality Sebuthylazine-d5 (ethyl-d5) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sebuthylazine-d5 (ethyl-d5) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-N-butan-2-yl-6-chloro-4-N-(1,1,2,2,2-pentadeuterioethyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClN5/c1-4-6(3)12-9-14-7(10)13-8(15-9)11-5-2/h6H,4-5H2,1-3H3,(H2,11,12,13,14,15)/i2D3,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZRUVKZGXNSXMB-ZTIZGVCASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1=NC(=NC(=N1)NCC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])NC1=NC(=NC(=N1)Cl)NC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Sebuthylazine-d5 (ethyl-d5): An In-depth Technical Guide for Researchers

This guide provides a comprehensive technical overview of Sebuthylazine-d5 (ethyl-d5), a stable isotope-labeled internal standard critical for the accurate quantification of the herbicide Sebuthylazine. Designed for researchers, analytical scientists, and professionals in drug development and environmental monitoring, this document delves into the chemical structure, physicochemical properties, and practical applications of this essential analytical tool.

Introduction: The Role of Deuterated Standards in Analytical Integrity

In the realm of quantitative analysis, particularly in complex matrices such as environmental and biological samples, achieving accuracy and precision is paramount. Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique that addresses many of the challenges inherent in these analyses, such as matrix effects and variations in sample preparation and instrument response.[1] Stable isotope-labeled internal standards, such as Sebuthylazine-d5 (ethyl-d5), are the cornerstone of this methodology.

By introducing a known quantity of the deuterated analog of the analyte into the sample at the beginning of the analytical workflow, any subsequent loss or variation in signal intensity during extraction, purification, and analysis affects both the analyte and the internal standard equally. This allows for a highly accurate determination of the analyte concentration based on the ratio of the signals from the native and labeled compounds.

Chemical Structure and Properties

Sebutylazine-d5 (ethyl-d5) is a deuterated form of the triazine herbicide Sebuthylazine. The deuterium labeling is specifically on the ethyl group, which provides a distinct mass shift for mass spectrometric detection without significantly altering the chemical and physical behavior of the molecule.

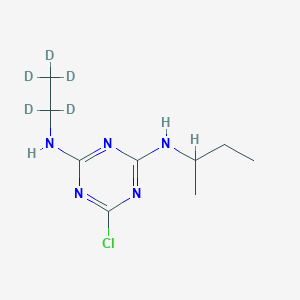

Chemical Structure

The chemical structure of Sebuthylazine-d5 (ethyl-d5) is characterized by a triazine ring substituted with a chlorine atom, a sec-butylamino group, and a deuterated ethylamino group.

Caption: Chemical structure of Sebuthylazine-d5 (ethyl-d5).

Physicochemical Properties

The physicochemical properties of Sebuthylazine-d5 (ethyl-d5) are very similar to its non-labeled counterpart, which is a critical requirement for an effective internal standard.

| Property | Value | Source |

| Chemical Formula | C₉H₁₁D₅ClN₅ | [2] |

| Molecular Weight | 234.74 g/mol | [2] |

| CAS Number | 1219805-56-7 | [2][3][4][5] |

| Unlabeled CAS Number | 7286-69-3 | [3][4] |

| Appearance | Solid | [6] |

| Isotopic Enrichment | ≥98 atom % D | [7] |

| Storage Temperature | Hygroscopic, -20°C Freezer, Under inert atmosphere | [6] |

| Solubility | Slightly soluble in Benzene, Chloroform, DMSO, Methanol | [6] |

| Stability | Moisture Sensitive | [6] |

Synthesis of Sebuthylazine-d5 (ethyl-d5)

A plausible synthetic route would start with cyanuric chloride, a common precursor for triazine herbicides. The chlorine atoms on the triazine ring are sequentially substituted with different amine groups. To introduce the deuterated ethyl group, ethyl-d5-amine would be used as a reactant.

Caption: Inferred synthetic pathway for Sebuthylazine-d5 (ethyl-d5).

The synthesis of deuterated N-ethyl amines can be achieved through various methods, including the reduction of deuterated amides or the use of deuterated alkylating agents.[8][9][10][11][12]

Mechanism of Action of the Parent Compound: Sebuthylazine

Sebutylazine, the non-labeled analyte, is a selective herbicide belonging to the triazine class.[13] Its primary mode of action is the inhibition of photosynthesis in susceptible plants.[13] Triazine herbicides block the electron transport chain in photosystem II (PSII) by binding to the D1 protein. This disruption halts the production of ATP and NADPH, which are essential for carbon dioxide fixation and plant growth, ultimately leading to the death of the plant.[14]

Application in Quantitative Analysis: A Step-by-Step Protocol

Sebutylazine-d5 (ethyl-d5) is primarily used as an internal standard for the quantification of Sebuthylazine in various matrices, most commonly environmental samples like water and soil, by Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocol: Determination of Sebuthylazine in Water by GC-MS

This protocol is adapted from established methods for the analysis of triazine pesticides in water.[15][16][17]

5.1.1. Materials and Reagents

-

Sebutylazine analytical standard

-

Sebutylazine-d5 (ethyl-d5) internal standard

-

Methanol, pesticide residue grade

-

Dichloromethane, pesticide residue grade

-

Ethyl acetate, pesticide residue grade

-

Sodium sulfate, anhydrous

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Deionized water

-

Sample collection vials

5.1.2. Preparation of Standards

-

Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of Sebuthylazine and Sebuthylazine-d5 into separate 10 mL volumetric flasks. Dissolve in methanol and bring to volume. Store at -20°C.

-

Working Standard Solutions: Prepare a series of calibration standards by diluting the Sebuthylazine stock solution with a suitable solvent (e.g., ethyl acetate) to achieve a range of concentrations (e.g., 1, 5, 10, 50, 100 ng/mL).

-

Internal Standard Spiking Solution (e.g., 10 µg/mL): Dilute the Sebuthylazine-d5 stock solution with methanol.

5.1.3. Sample Preparation (Solid-Phase Extraction)

-

Sample Fortification: To a 100 mL water sample, add a known amount of the Sebuthylazine-d5 internal standard spiking solution (e.g., 100 µL of a 10 µg/mL solution to achieve a final concentration of 10 ng/mL).

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Sample Loading: Load the fortified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.

-

Elution: Elute the analytes from the cartridge with 5 mL of ethyl acetate into a collection tube.

-

Drying and Concentration: Pass the eluate through a small column containing anhydrous sodium sulfate to remove any residual water. Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

5.1.4. GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Oven Temperature Program: Initial temperature of 60°C, hold for 1 min, ramp to 250°C at 10°C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Ions to Monitor (suggested):

-

Sebutylazine: m/z (quantification ion), m/z (confirmation ions)

-

Sebutylazine-d5: m/z (quantification ion + 5 Da), m/z (confirmation ions + 5 Da)

-

-

5.1.5. Data Analysis and Quantification

-

Generate a calibration curve by plotting the ratio of the peak area of Sebutylazine to the peak area of Sebuthylazine-d5 against the concentration of the Sebutylazine calibration standards.

-

Determine the concentration of Sebuthylazine in the unknown samples by calculating the peak area ratio and interpolating from the calibration curve.

Caption: General workflow for the analysis of Sebuthylazine using Sebuthylazine-d5 as an internal standard.

Conclusion

Sebutylazine-d5 (ethyl-d5) is an indispensable tool for researchers and analytical scientists requiring accurate and reliable quantification of the herbicide Sebuthylazine. Its use as an internal standard in Isotope Dilution Mass Spectrometry effectively mitigates matrix effects and other sources of analytical variability, ensuring the integrity of the data. This guide provides a foundational understanding of its chemical properties, synthesis, and a practical protocol for its application, empowering scientists to achieve high-quality results in their analytical endeavors.

References

- Summary of significant results from studies of triazine herbicides and their degradation products in surface water, ground w

- Yadav, M., et al. (2022). Sustainable and Affordable Synthesis of (Deuterated)

- Physicochemical and toxicological studies of some commonly used triazine-based herbicides; In-silico approach. (n.d.).

- The Triazine Herbicides. (n.d.).

- Sebuthylazine-d5 (ethyl-d5). (n.d.). C/D/N Isotopes.

- A general, versatile and divergent synthesis of selectively deuter

- Triazine herbicides (PIM G013). (n.d.). INCHEM.

- Triazine herbicides. (n.d.). ChemicalBook.

- Schematic comparison of synthesis of deuterated aryl ethylamines a... (n.d.).

- Effective Synthesis of Deuterated n-Octylamine and Its Analogues. (n.d.). EPJ Web of Conferences.

- A practical synthesis of deuterated methylamine and dimethylamine. (n.d.).

- Sebuthylazine-d5 (ethyl-d5) - CAS:1219805-56-7. (n.d.). ChemicalBook.

- GC and GC-MS Applications for Food Safety Analysis. (2011). Thermo Fisher Scientific.

- Rapid Multi-Residue Method for Simultaneous Determination of 1,3,5-Triazine Herbicides in Environmental Samples by Capillary GC-MS-EI Selective Ion Monitoring Method. (2023). MDPI.

- Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. (2020). Scholars.Direct.

- Sebuthylazine-d5 (ethyl-d5). (n.d.). LGC Standards.

- Sebuthylazine D5 (ethyl D5) 100 µg/mL in Acetone. (n.d.). LGC Standards.

- Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). (n.d.). Shimadzu.

- Sebuthylazine-d5 (ethyl-d5) - CAS:1219805-56-7. (n.d.). Shanghai Sai Ke Rui Biological Technology Co., Ltd.

- Application Notes and Protocols: Terbuthylazine-d5 as an Internal Standard in Mass Spectrometry. (n.d.). BenchChem.

- CAS No : 1219805-56-7 | Product Name : Sebuthylazine D5 (ethyl D5). (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Sebuthylazine-d5 (ethyl-d5) | LGC Standards [lgcstandards.com]

- 4. Sebuthylazine D5 (ethyl D5) 100 µg/mL in Acetone [lgcstandards.com]

- 5. Sebuthylazine-d5 (ethyl-d5) - CAS:1219805-56-7 - 上海赛可锐生物科技有限公司 [scrbio.com]

- 6. Sebuthylazine-d5 (ethyl-d5) | 1219805-56-7 [amp.chemicalbook.com]

- 7. cdnisotopes.com [cdnisotopes.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A general, versatile and divergent synthesis of selectively deuterated amines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. epj-conferences.org [epj-conferences.org]

- 12. researchgate.net [researchgate.net]

- 13. Triazine herbicides [m.chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. Rapid Multi-Residue Method for Simultaneous Determination of 1,3,5-Triazine Herbicides in Environmental Samples by Capillary GC-MS-EI Selective Ion Monitoring Method [mdpi.com]

- 16. scholars.direct [scholars.direct]

- 17. ssi.shimadzu.com [ssi.shimadzu.com]

synthesis of deuterated sebuthylazine internal standard

**A

Guide to the Rational Synthesis of Deuterated Sebuthylazine for Use as an Internal Standard**

Abstract

This technical guide provides a detailed, scientifically-grounded methodology for the synthesis of deuterated sebuthylazine, specifically N-(butan-2-yl-d9)-6-chloro-N'-ethyl-1,3,5-triazine-2,4-diamine (Sebuthylazine-d9). Sebuthylazine is a chlorotriazine herbicide, and its isotopically labeled analogue is an essential internal standard for high-precision quantitative analysis by mass spectrometry.[1][2][3] Given the absence of a commercially available standard or a published synthesis protocol, this document outlines a robust, three-stage synthetic strategy. The proposed pathway involves the initial synthesis of a deuterated sec-butylamine-d9 precursor, followed by a sequential, temperature-controlled nucleophilic aromatic substitution (SNAr) on cyanuric chloride.[4][5][6] This guide provides comprehensive, step-by-step experimental protocols, explains the chemical principles underpinning the strategic choices, and details the necessary characterization and validation steps to ensure the final product's identity, purity, and isotopic enrichment. It is intended for researchers in analytical chemistry, drug development, and environmental science who require a reliable method for producing this critical analytical tool.

Introduction and Strategic Overview

The Role of Deuterated Internal Standards

In modern quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards (SIL-IS) are indispensable.[1] These compounds, where one or more atoms are replaced with a heavier isotope (e.g., ¹H with ²H or D), are ideal internal standards because they co-elute with the analyte and exhibit identical ionization behavior, yet are distinguishable by their mass-to-charge ratio (m/z). This minimizes analytical variability arising from sample preparation, matrix effects, and instrument fluctuation, leading to superior accuracy and precision. The synthesis of a deuterated analogue of the herbicide sebuthylazine is therefore a critical enabling step for its accurate environmental monitoring and metabolic studies.[1]

Proposed Synthetic Strategy: A Convergent Approach

The chemical structure of sebuthylazine, N-(butan-2-yl)-6-chloro-N'-ethyl-1,3,5-triazine-2,4-diamine, lends itself to a convergent synthesis based on the chemistry of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[2][7] The foundational route for synthesizing triazine herbicides involves the stepwise nucleophilic substitution of the chlorine atoms on the triazine ring.[3][4] The reactivity of these chlorine atoms is temperature-dependent, which allows for controlled, sequential additions of different nucleophiles.[5][6][8]

Our strategy is to first synthesize a fully deuterated sec-butylamine-d9 precursor. This isotopically labeled amine will then be used as a nucleophile in the final step of a sequential reaction with cyanuric chloride, which has first been reacted with ethylamine. This approach ensures the precise and stable placement of the deuterium label on the sec-butyl group, a site not prone to back-exchange under typical analytical conditions.

The overall synthetic workflow is depicted below:

Caption: Overall workflow for the synthesis of Sebuthylazine-d9.

Detailed Experimental Protocols

Part A: Synthesis of sec-Butylamine-d9 Precursor

The key to this entire process is the robust synthesis of the deuterated building block. A highly effective method is the reductive amination of 2-butanone using a deuterated reducing agent and an ammonia source.

Protocol A: Reductive Amination

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert nitrogen atmosphere, add 2-butanone (10.0 g, 138.7 mmol) and deuterated methanol (MeOD, 100 mL).

-

Ammonia Source: Add ammonium acetate (12.9 g, 166.4 mmol). Stir the mixture at room temperature for 20 minutes.

-

Reduction: Cool the solution to 0°C in an ice bath. In small portions over 30 minutes, add sodium cyanoborodeuteride (NaBD₃CN) (10.0 g, 152.0 mmol). Caution: Cyanide gas may be evolved if the solution becomes acidic. Ensure the reaction remains basic.

-

Reaction: Allow the mixture to slowly warm to room temperature and stir overnight (approx. 16 hours).

-

Workup: Carefully quench the reaction by the slow addition of 2 M HCl (aq) until the pH is ~2 to decompose excess reducing agent. Stir for 1 hour. Basify the solution to pH >12 with 6 M NaOH (aq).

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 75 mL).

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully concentrate the solution by rotary evaporation at low temperature to yield crude sec-butylamine-d9. Further purification can be achieved by fractional distillation.

Part B: Synthesis of the Triazine Intermediate

This stage involves the mono-substitution of cyanuric chloride with ethylamine. The reaction's temperature is critical to prevent di-substitution.[6][9]

Protocol B: Synthesis of 2,4-dichloro-6-(ethylamino)-1,3,5-triazine

-

Reaction Setup: In a 500 mL three-neck flask equipped with a mechanical stirrer and a dropping funnel, dissolve cyanuric chloride (20.0 g, 108.4 mmol) in acetone (150 mL). Cool the solution to 0°C using an ice/salt bath.

-

Nucleophile Addition: Prepare a solution of ethylamine (70% in water, 7.0 g, 108.4 mmol) and sodium bicarbonate (9.1 g, 108.4 mmol) in 50 mL of water. Add this solution dropwise to the cyanuric chloride solution over 1 hour, ensuring the internal temperature does not exceed 5°C.

-

Reaction: Stir the resulting white slurry vigorously at 0-5°C for an additional 3 hours.

-

Isolation: Filter the solid precipitate and wash thoroughly with cold water to remove any salts.

-

Drying: Dry the white solid product under vacuum at 40°C to a constant weight. The product, 2,4-dichloro-6-(ethylamino)-1,3,5-triazine, should be used directly in the next step.

Part C: Final Synthesis of Sebuthylazine-d9

The final step is the reaction of the deuterated amine with the mono-substituted triazine intermediate. A slightly elevated temperature is required to substitute the second, less reactive chlorine atom.[6][8]

Protocol C: Synthesis of N-(butan-2-yl-d9)-6-chloro-N'-ethyl-1,3,5-triazine-2,4-diamine

-

Reaction Setup: In a 250 mL round-bottom flask, suspend the intermediate from Part B (10.0 g, 51.8 mmol) in 100 mL of toluene.

-

Nucleophile Addition: Add the sec-butylamine-d9 (4.25 g, 51.8 mmol) from Part A, followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (9.0 mL, 51.8 mmol) to act as an HCl scavenger.

-

Reaction: Heat the mixture to 30°C and stir for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Workup: After completion, cool the reaction mixture to room temperature. Wash the solution with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final Sebuthylazine-d9 as a white solid.

Validation and Characterization

To ensure the trustworthiness of the synthesized internal standard, rigorous characterization is mandatory. This process validates the chemical structure, assesses purity, and confirms isotopic incorporation.

Mass Spectrometry (MS)

Mass spectrometry is the primary technique for confirming the success of the deuteration.

-

Technique: High-Resolution Mass Spectrometry (HRMS) using electrospray ionization (ESI).

-

Expected Result: A precise mass measurement of the protonated molecular ion [M+H]⁺.

-

Rationale: The mass of Sebuthylazine-d9 will be 9 daltons higher than its non-deuterated counterpart. This mass shift is a direct confirmation of the incorporation of nine deuterium atoms.

| Compound | Chemical Formula | Exact Mass [M] | Expected [M+H]⁺ (m/z) |

| Sebuthylazine | C₉H₁₆ClN₅ | 229.1094 | 230.1167 |

| Sebuthylazine-d9 | C₉H₇D₉ClN₅ | 238.1659 | 239.1732 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and confirms the location of the deuterium labels.

-

¹H NMR: The proton NMR spectrum of Sebuthylazine-d9 should show a complete or near-complete disappearance of signals corresponding to the sec-butyl group (the methyl and ethyl protons of the butyl chain and the C-H proton at the chiral center). The signals for the ethylamino group and the triazine ring should remain.

-

¹³C NMR: The carbon signals for the sec-butyl group will be present but may show splitting due to C-D coupling and a slight upfield shift.

-

²H NMR: A deuterium NMR spectrum will show signals corresponding to the positions where deuterium has been incorporated, providing definitive proof of the label's location.

Mechanistic Considerations: The SNAr Reaction on Triazine

The synthesis of sebuthylazine is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitrogen atoms in the 1,3,5-triazine ring make the carbon atoms electron-deficient and thus highly susceptible to nucleophilic attack.

Caption: Mechanism of sequential SNAr on the triazine core.

The substitution of the three chlorine atoms occurs sequentially and requires progressively harsher conditions (i.e., higher temperatures).[5][6] The first substitution with ethylamine proceeds readily at 0-5°C. Once one chlorine is replaced by an electron-donating amino group, the triazine ring becomes less electrophilic, and the remaining chlorine atoms are less reactive. Therefore, the second substitution with sec-butylamine-d9 requires a slightly higher temperature (25-30°C) to proceed at a reasonable rate.[6][8] This differential reactivity is the cornerstone of the synthetic strategy, allowing for the controlled and ordered introduction of the two different amino groups.

Conclusion

This guide presents a complete, logical, and technically detailed strategy for the synthesis of deuterated sebuthylazine. By combining the synthesis of a deuterated precursor with the well-established principles of sequential nucleophilic substitution on cyanuric chloride, researchers can reliably produce a high-purity internal standard. The self-validating nature of the protocol, confirmed through rigorous MS and NMR characterization, ensures the final product is fit-for-purpose in demanding quantitative analytical applications. This work provides a critical resource for laboratories engaged in environmental analysis, pesticide research, and metabolomics.

References

-

AERU, University of Hertfordshire. (2025). Sebuthylazine (Ref: GS 13528). [Link]

-

Faria, J. L., et al. (2024). Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. Organic & Biomolecular Chemistry. [Link]

- Google Patents. (n.d.).

-

Hermes, F., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews. [Link]

-

MDPI. (2022). Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23712, Sebuthylazine. [Link]

-

PrepChem. (n.d.). Synthesis of mono-sec-butylamine. [Link]

-

Quesada, A., et al. (2008). 2-tert-Butylamino-4-chloro-6-ethylamino-1,3,5-triazine: a structure with Z' = 4 containing two different molecular conformations and two independent chains of hydrogen-bonded R(2)2(8) rings. Acta Crystallographica Section C. [Link]

-

ResearchGate. (n.d.). Synthesis of chlorotriazines (2A, 2B, and 2D). [Link]

-

Tanimoto, H., et al. (2021). Effective Synthesis of Deuterated n-Octylamine and Its Analogues. EPJ Web of Conferences. [Link]

- U.S. Patent. (n.d.). US4275204A - Preparation of chloro-bis(alkylamino)-s-triazines.

-

Wang, Y., et al. (2023). Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups. The Journal of Organic Chemistry. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Sebuthylazine | C9H16ClN5 | CID 23712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Sebuthylazine (Ref: GS 13528) [sitem.herts.ac.uk]

- 5. Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. files01.core.ac.uk [files01.core.ac.uk]

Sebuthylazine-d5 (ethyl-d5): A Technical Guide to its Herbicidal Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sebuthylazine, a member of the chlorotriazine herbicide family, effectively controls a broad spectrum of weeds by targeting a fundamental process in plant physiology: photosynthesis. This in-depth technical guide elucidates the core mechanism of action of sebuthylazine, with a special focus on its deuterated analogue, sebuthylazine-d5 (ethyl-d5). We will explore the molecular interactions at the heart of its herbicidal activity, the resultant physiological cascade that leads to plant death, and the pivotal role of isotopic labeling in advancing research in this field. This guide will serve as a comprehensive resource, integrating established scientific principles with practical experimental methodologies.

Introduction: The Triazine Herbicides and the Significance of Sebuthylazine

Triazine herbicides were first introduced in the 1950s and have since been instrumental in modern agriculture for selective weed control in various crops.[1] Sebuthylazine, chemically known as N-(butan-2-yl)-6-chloro-N'-ethyl-1,3,5-triazine-2,4-diamine, is a selective, systemic herbicide historically used for weed management in crops like corn and potatoes.[1][2] Its efficacy stems from its ability to disrupt the photosynthetic machinery in susceptible plants.[1]

The subject of this guide, sebuthylazine-d5 (ethyl-d5), is a stable isotope-labeled version of sebuthylazine.[3][4] The replacement of five hydrogen atoms with deuterium on the ethyl group does not significantly alter its chemical properties but provides a powerful tool for researchers.[5] This isotopic labeling allows for its use as an internal standard in analytical methods, ensuring accurate quantification of the parent compound in complex environmental and biological matrices.[6][7] Furthermore, it serves as a tracer in metabolic studies to elucidate the biotransformation pathways of sebuthylazine in plants and other organisms.[5][8]

Core Mechanism of Action: Inhibition of Photosystem II

The primary mode of action for sebuthylazine, like other triazine herbicides, is the inhibition of photosynthesis at Photosystem II (PSII).[1][9][10] PSII is a multi-subunit protein complex located in the thylakoid membranes of chloroplasts, responsible for the light-dependent reactions of photosynthesis, including the splitting of water and the initial steps of electron transport.[11]

Molecular Target: The D1 Protein

Within the PSII complex, the specific target of sebuthylazine is a protein subunit known as D1.[9][10] The D1 protein contains a binding niche for a mobile electron carrier called plastoquinone (PQ), specifically at the Q_B site.[12] Sebuthylazine acts as a competitive inhibitor, binding to this Q_B site and displacing the native plastoquinone molecule.[11]

Molecular docking studies have provided insights into the specific interactions between triazine herbicides and the D1 protein. The binding is facilitated by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues within the Q_B_ binding pocket. For triazine herbicides, interactions with residues such as His215, Phe255, and Ser264 are considered crucial for stable binding.[9][11]

Consequence: Blockage of Electron Transport and Generation of Reactive Oxygen Species (ROS)

The binding of sebuthylazine to the D1 protein effectively blocks the transfer of electrons from the primary quinone acceptor (Q_A_) to the plastoquinone pool.[10][13] This interruption of the photosynthetic electron transport chain has two major consequences:

-

Inhibition of Photosynthesis: The blockage prevents the generation of ATP and NADPH, the energy currency and reducing power, respectively, required for carbon fixation in the Calvin cycle. This leads to a gradual starvation of the plant.[14]

-

Oxidative Stress: The more immediate and lethal effect is the generation of highly reactive oxygen species (ROS).[1][10] When electron flow is blocked, the high-energy electrons accumulate on the acceptor side of PSII. This leads to the formation of triplet chlorophyll, which can react with molecular oxygen (O₂) to produce highly damaging singlet oxygen (¹O₂).[1] Additionally, the over-reduced state of the electron transport chain can lead to the formation of superoxide radicals (O₂⁻) and hydroxyl radicals (•OH).[1]

These ROS molecules initiate a cascade of destructive cellular events, including:

-

Lipid Peroxidation: ROS attack polyunsaturated fatty acids in cell membranes, leading to a chain reaction of lipid degradation.[15][16] This compromises membrane integrity, causing leakage of cellular contents and ultimately cell death.[10][15]

-

Protein Damage: ROS can oxidize amino acid residues in proteins, leading to loss of function, particularly of the D1 protein itself.

-

Pigment Bleaching: Chlorophyll and other photosynthetic pigments are susceptible to oxidation by ROS, resulting in the characteristic chlorosis (yellowing) observed in treated plants.[17]

The Role of Sebuthylazine-d5 (ethyl-d5) in Research

The deuterated analogue, sebuthylazine-d5, is an invaluable tool for researchers studying the environmental fate and metabolism of this herbicide.

Internal Standard for Accurate Quantification

In analytical chemistry, particularly in chromatographic techniques coupled with mass spectrometry (e.g., LC-MS/MS), isotopically labeled internal standards are crucial for accurate quantification.[6][7] Sebuthylazine-d5 co-elutes with the non-labeled sebuthylazine but is distinguished by its higher mass.[3] By adding a known amount of sebuthylazine-d5 to a sample, any variations in sample preparation, injection volume, or instrument response can be corrected for, leading to highly accurate and precise measurements of sebuthylazine concentrations in soil, water, and biological tissues.[6][7]

Elucidating Metabolic Pathways through the Kinetic Isotope Effect

The replacement of hydrogen with deuterium can influence the rate of chemical reactions in which the C-H bond is broken. This phenomenon is known as the kinetic isotope effect (KIE) .[18] C-D bonds are stronger than C-H bonds, and therefore, reactions involving the cleavage of a C-D bond are typically slower.[18]

In the context of herbicide metabolism, this effect can be exploited to identify the primary sites of metabolic attack.[19] If the deuteration is at a position that is hydroxylated or otherwise modified by metabolic enzymes (e.g., cytochrome P450s), the rate of metabolism of sebuthylazine-d5 will be slower than that of the unlabeled compound. By comparing the metabolite profiles of organisms exposed to both labeled and unlabeled sebuthylazine, researchers can pinpoint the initial steps in the detoxification pathway.[19]

Metabolic Fate and Detoxification in Plants

The selectivity of sebuthylazine—its ability to control weeds without harming crops—is largely dependent on the plant's ability to metabolize and detoxify the herbicide.[6] Tolerant plants, such as maize, can rapidly break down sebuthylazine into non-toxic metabolites, while susceptible weeds cannot.[14] The primary detoxification pathways involve two major enzyme families:

-

Glutathione S-Transferases (GSTs): These enzymes catalyze the conjugation of glutathione, a tripeptide, to the sebuthylazine molecule.[1][12] This reaction increases the water solubility of the herbicide, making it easier to transport and sequester in the vacuole, away from its site of action in the chloroplast.[11]

-

Cytochrome P450 Monooxygenases (P450s): This large family of enzymes is involved in a wide range of oxidative reactions.[14][20] P450s can metabolize sebuthylazine through reactions such as N-dealkylation (removal of the ethyl or sec-butyl group) or hydroxylation, which can also lead to its detoxification.[13][20]

Experimental Protocols

Investigating the mechanism of action of herbicides like sebuthylazine involves a combination of in vivo and in vitro assays. Below are outlines of key experimental protocols.

Chlorophyll a Fluorescence Assay

This non-invasive technique is a rapid and sensitive method to assess the impact of herbicides on PSII activity.[20][21]

Objective: To measure the quantum efficiency of PSII and detect inhibition of electron transport.

Methodology:

-

Plant Material: Grow susceptible plants to a suitable stage (e.g., 2-4 true leaves).

-

Herbicide Treatment: Apply sebuthylazine at various concentrations. Include a control group treated with a blank formulation.

-

Dark Adaptation: Before measurement, dark-adapt the leaves for at least 30 minutes to ensure all PSII reaction centers are open.[20]

-

Measurement: Use a pulse-amplitude-modulated (PAM) fluorometer to measure key fluorescence parameters.

-

Data Analysis: Compare the fluorescence parameters of treated plants to the control group over time. A rapid increase in fluorescence and a decrease in F_v_/F_m_ are indicative of PSII inhibition.

Whole-Plant Bioassay

This assay assesses the overall herbicidal efficacy and phytotoxicity of sebuthylazine on target weed species.

Objective: To determine the dose-response relationship and the concentration of herbicide required for 50% growth inhibition (GR₅₀).

Methodology:

-

Plant Cultivation: Grow weed seedlings in pots under controlled greenhouse conditions to a uniform growth stage.

-

Herbicide Application: Prepare a series of sebuthylazine dilutions and apply them to the plants using a calibrated sprayer to ensure uniform coverage. Include an untreated control.

-

Growth Period: Maintain the plants in the greenhouse for a specified period (e.g., 14-21 days), providing optimal conditions for growth.

-

Assessment:

-

Visual Injury Rating: Score the plants based on a visual scale for symptoms like chlorosis, necrosis, and stunting.

-

Biomass Measurement: Harvest the above-ground biomass of each plant, dry it in an oven, and record the dry weight.

-

-

Data Analysis: Plot the percentage of growth reduction (compared to the control) against the herbicide concentration. Use a logistic regression model to calculate the GR₅₀ value.

Glutathione S-Transferase (GST) Activity Assay

This in vitro assay measures the activity of GST enzymes in plant extracts, providing insights into the metabolic detoxification capacity.[9][16]

Objective: To determine if GST-mediated conjugation is a mechanism of tolerance or resistance to sebuthylazine.

Methodology:

-

Plant Material: Use tissues from both tolerant and susceptible plant species, treated with and without sebuthylazine.

-

Protein Extraction: Homogenize the plant tissue in an appropriate buffer to extract total soluble proteins.

-

Assay Reaction:

-

Spectrophotometric Measurement: Monitor the increase in absorbance at 340 nm over time.[9][16] The rate of increase is proportional to the GST activity, as the conjugation of GSH to CDNB forms a product that absorbs at this wavelength.

-

Data Analysis: Calculate the specific activity of GST (e.g., in nmol/min/mg protein) and compare the activities between different plant species and treatments. An increased GST activity in tolerant species or in response to herbicide treatment suggests a role in detoxification.

Data Summary

| Parameter | Description | Typical Observation with Sebuthylazine | Reference |

| Molecular Target | The specific protein that the herbicide binds to. | D1 protein of Photosystem II. | [9][10] |

| Binding Site | The specific location on the target protein where the herbicide binds. | Q_B site, competing with plastoquinone. | [11][12] |

| Primary Effect | The immediate consequence of herbicide binding. | Blockage of photosynthetic electron transport. | [10][13] |

| Secondary Effect | The downstream cascade of events leading to cell death. | Generation of Reactive Oxygen Species (ROS) and lipid peroxidation. | [1][10][15] |

| Detoxification Enzymes | Enzymes in tolerant plants that metabolize the herbicide. | Glutathione S-Transferases (GSTs) and Cytochrome P450s. | [1][12][14][20] |

| Role of Sebuthylazine-d5 | Application of the deuterated analogue in research. | Internal standard for quantification and tracer for metabolic studies. | [5][6][7][8] |

Conclusion

Sebuthylazine exerts its herbicidal activity through a well-defined mechanism of action: the inhibition of photosystem II by binding to the D1 protein. This leads to a blockage of electron transport, resulting in the production of destructive reactive oxygen species and subsequent cellular damage. The development of deuterated analogues like sebuthylazine-d5 has been instrumental in advancing our understanding of its environmental fate and metabolic pathways. A thorough comprehension of these molecular and physiological processes is paramount for the development of more effective and selective herbicides, as well as for managing the evolution of herbicide resistance in weed populations. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate interactions between herbicides and plants.

References

- Zhang, C., Chang, S., Tian, X., & Tian, Y. (2013). 3D-QSAR and Docking Modeling Study of 1,3,5-Triazine Derivatives as PSII Electron Transport Inhibitor. Asian Journal of Chemistry, 25(18), 10331-10336.

- Ferrara, G., et al. (2021). Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study. Plants, 10(8), 1501.

- Oettmeier, W. (1999). Herbicides of Photosystem II. In Photosynthesis: Physiology and Metabolism (pp. 547-569). Springer, Dordrecht.

- Sule, R. O., et al. (2022). Triazine herbicide prometryn alters epoxide hydrolase activity and increases cytochrome P450 metabolites in murine livers via lipidomic profiling. Scientific Reports, 12(1), 1-13.

- Krieger-Liszkay, A. (2005). Herbicide-induced oxidative stress in photosystem II. Journal of Experimental Botany, 56(411), 417-422.

- El-Shintinawy, F. (1995). Triazine inhibits electron transfer in photosystem 2 and induces lipid peroxidation in thylakoid membrane of maize. Biologia Plantarum, 37(3), 461-466.

- Prade, L., et al. (1998). Structures of herbicides in complex with their detoxifying enzyme glutathione S-transferase - explanations for the selectivity of the enzyme in plants. Structure, 6(11), 1445-1452.

-

Washington State University Extension. (2023). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. Retrieved from [Link]

- Kalaji, H. M., et al. (2020). Early Identification of Herbicide Modes of Action by the Use of Chlorophyll Fluorescence Measurements. Plants, 9(4), 524.

-

University of California Agriculture and Natural Resources. (n.d.). Photosystem II Inhibitors. Retrieved from [Link]

- Sayeed, I., et al. (2012). Toxicity of the herbicide atrazine: effects on lipid peroxidation and activities of antioxidant enzymes in the freshwater fish Channa punctatus (Bloch). Ecotoxicology and environmental safety, 80, 116-122.

- Zablotowicz, R. M., et al. (2019). Defenses Against ROS in Crops and Weeds: The Effects of Interference and Herbicides. Plants, 8(3), 69.

- Burgos, N. R., & Talbert, R. E. (2015). Whole-Plant and Seed Bioassays for Resistance Confirmation. In Herbicide Resistance in Weeds (pp. 131-146). Cambridge University Press.

- Sule, R. O., et al. (2022). Triazine herbicide prometryn alters epoxide hydrolase activity and increases cytochrome P450 metabolites in murine livers via lipidomic profiling. eScholarship, University of California.

- Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of visualized experiments: JoVE, (101), e52831.

- Szabó, B., et al. (2020). Application of a Fluorescence-Based Instrument Prototype for Chlorophyll Measurements and Its Utility in an Herbicide Algal Ecotoxicity Assay. Sensors, 20(18), 5323.

- Neal, J. C. (2016). Conducting a Bioassay For Herbicide Residues.

-

Graphviz. (n.d.). A Quick Introduction to Graphviz. Retrieved from [Link]

- Ferrara, G., et al. (2021). Molecular docking analysis of the interaction between the selected herbicides and the QB binding site of the D1 protein (chain A, PDB: 5XNL).

- Li, Z., et al. (2023). Active Chlorophyll Fluorescence Technologies in Precision Weed Management: Overview and Perspectives. Remote Sensing, 15(18), 4478.

-

Wikipedia. (n.d.). Kinetic isotope effect. Retrieved from [Link]

- University of Hertfordshire. (n.d.). Sebuthylazine (Ref: GS 13528). AERU.

-

ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

-

MetwareBio. (n.d.). Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22206, Terbuthylazine. Retrieved from [Link]

-

AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23712, Sebuthylazine. Retrieved from [Link]

- Smeda, R. J., & Vaughn, K. C. (1997). Overview of Herbicide Mechanisms of Action. Weed Technology, 11(2), 374-381.

- Korres, N. E., et al. (2016). CHLOROPHYLL FLUORESCENCE MICROSCREENING AS A RAPID DETECTION METHOD FOR HERBICIDE RESISTANCE IN GRASS WEEDS IN NORTH CHINA PLAIN. Journal of Plant Protection Research, 56(4), 369-376.

- Kubiak, R., et al. (2001). Uptake of terbuthylazine and its medium polar metabolites into maize plants. Environmental Pollution, 114(1), 125-131.

- Antoniewicz, M. R., et al. (2007). Kinetic isotope effects significantly influence intracellular metabolite 13C labeling patterns and flux determination. Metabolic engineering, 9(3), 277-289.

-

North Carolina State University Extension. (2015). Photosystem II inhibitors – Triazine Herbicides. Retrieved from [Link]

- Papadopoulos, A., et al. (2012). Terbuthylazine major metabolic pathway.

-

sitem.herts.ac.uk. (n.d.). sebuthylazine data sheet. Retrieved from [Link]

- Ambavaram, M. M., et al. (2014). Regulation of Plant Secondary Metabolism and Associated Specialized Cell Development by MYBs and bHLHs. Frontiers in plant science, 5, 45.

- Wyszkowska, J., & Kucharski, J. (2007). Enzymatic Activity of Soil Contaminated with Triazine Herbicides. Polish Journal of Environmental Studies, 16(2), 283-290.

-

Govindjee, R. (n.d.). The Z-Scheme Diagram of Photosynthesis. Retrieved from [Link]

-

Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]

- Klinman, J. P. (2018). Isotope Effects as Probes for Enzyme Catalyzed Hydrogen-Transfer Reactions. Molecules, 23(10), 2589.

-

Biology Discussion. (n.d.). Electron Transport Chain (With Diagram)| Photosynthesis. Retrieved from [Link]

- Kubiak, R., et al. (2001). Uptake of terbuthylazine and its medium polar metabolites into maize plants.

-

Ask A Biologist. (2017). Photosynthesis and the Electron Transport Chain. Retrieved from [Link]

- Heux, S., et al. (2015). Impact of kinetic isotope effects in isotopic studies of metabolic systems. BMC systems biology, 9, 51.

- De Prado, R., et al. (2007). Detoxification without Intoxication: Herbicide Safeners Activate Plant Defense Gene Expression. Plant Physiology, 145(2), 309-318.

- Heux, S., et al. (2015). Impact of kinetic isotope effects in isotopic studies of metabolic systems.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Application of multimedia models for understanding the environmental behavior of volatile methylsiloxanes: Fate, transport, and bioaccumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytochrome P450 Herbicide Metabolism as the Main Mechanism of Cross-Resistance to ACCase- and ALS-Inhibitors in Lolium spp. Populations From Argentina: A Molecular Approach in Characterization and Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The metabolic fate of a herbicidal methylmercapto-s-triazine (cyanatryn) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. home.sandiego.edu [home.sandiego.edu]

- 9. researchgate.net [researchgate.net]

- 10. experts.illinois.edu [experts.illinois.edu]

- 11. Key role for a glutathione transferase in multiple-herbicide resistance in grass weeds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Characterization of Cytochrome P450s with Key Roles in Determining Herbicide Selectivity in Maize - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Photosystem II inhibitors – Triazine Herbicides | NC State Extension Publications [content.ces.ncsu.edu]

- 17. Cytochrome P450-mediated herbicide metabolism in plants: current understanding and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 3hbiomedical.com [3hbiomedical.com]

A Technical Guide to the Isotopic Purity and Enrichment of Sebuthylazine-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Isotopic Labeling in Analytical Chemistry

Sebutylazine, a member of the triazine class of herbicides, is utilized in agriculture to control broadleaf and grassy weeds.[1] In the realm of analytical and environmental chemistry, its deuterated analogue, Sebuthylazine-d5, serves as an invaluable internal standard for the accurate quantification of Sebuthylazine and other related triazine pesticides in various matrices.[2] The five deuterium atoms on the ethyl group of Sebuthylazine-d5 provide a distinct mass shift, enabling its differentiation from the unlabeled analyte by mass spectrometry, without significantly altering its chemical and physical properties.[3] This ensures that it behaves similarly to the analyte during sample preparation, chromatography, and ionization, thereby compensating for variations in the analytical process.[2]

The utility and reliability of Sebuthylazine-d5 as an internal standard are fundamentally dependent on its isotopic purity and isotopic enrichment . Isotopic purity refers to the proportion of the desired deuterated isotopologue (in this case, the molecule with exactly five deuterium atoms) relative to all other isotopologues. Isotopic enrichment, a more specific term, denotes the percentage of deuterium atoms at the five designated labeled positions.[4] High isotopic purity and enrichment are paramount for minimizing interferences and ensuring the accuracy and precision of quantitative analyses.[5] This guide provides a comprehensive overview of the synthesis, analytical methodologies for assessing isotopic purity and enrichment, and data interpretation for Sebuthylazine-d5.

Synthesis of Sebuthylazine-d5: A Strategic Approach to Isotopic Labeling

The commercial synthesis of Sebuthylazine involves a sequential nucleophilic substitution of the chlorine atoms on a cyanuric chloride core with ethylamine and sec-butylamine.[6] A plausible and efficient synthetic route for Sebuthylazine-d5 leverages this established chemistry by incorporating a deuterated starting material.

A logical synthetic approach would involve the use of ethylamine-d5 as one of the nucleophiles. The synthesis would proceed as follows:

-

Monosubstitution: Cyanuric chloride is reacted with sec-butylamine under controlled temperature conditions to yield a mono-substituted intermediate.

-

Deuterated Disubstitution: The intermediate is then reacted with ethylamine-d5 to produce Sebuthylazine-d5.

This targeted approach ensures the specific incorporation of five deuterium atoms onto the ethyl group, a common and stable labeling position for internal standards. Careful control of the reaction conditions is crucial to maximize the yield and isotopic incorporation while minimizing potential side reactions.

Determination of Isotopic Purity and Enrichment: A Multi-faceted Analytical Approach

The verification of isotopic purity and enrichment of Sebuthylazine-d5 is a critical quality control step. The two primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[7]

Mass Spectrometry: The Gold Standard for Isotopic Distribution

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is the preferred method for determining the isotopic distribution of a labeled compound.[5]

Experimental Protocol: LC-HRMS for Isotopic Purity of Sebuthylazine-d5

-

Sample Preparation: Prepare a dilute solution of Sebuthylazine-d5 (e.g., 1 µg/mL) in a suitable solvent such as acetonitrile or methanol.

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Instrument: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Mode: Full scan from m/z 100-500.

-

Resolution: > 60,000.

-

-

Data Analysis:

-

Extract the ion chromatograms for the unlabeled Sebuthylazine (C9H16ClN5, exact mass: 229.1094) and the d5-labeled Sebuthylazine (C9H11D5ClN5, exact mass: 234.1408).[3][8]

-

Analyze the mass spectrum of the Sebuthylazine-d5 peak to determine the relative abundance of the different isotopologues (d0 to d5).

-

Calculate the isotopic purity by dividing the intensity of the d5 isotopologue by the sum of the intensities of all isotopologues.

-

Data Presentation: Representative Isotopic Distribution of Sebuthylazine-d5

| Isotopologue | Mass (m/z) | Relative Abundance (%) |

| d0 (Unlabeled) | 229.1094 | < 0.1 |

| d1 | 230.1157 | < 0.1 |

| d2 | 231.1220 | < 0.1 |

| d3 | 232.1282 | 0.2 |

| d4 | 233.1345 | 1.0 |

| d5 | 234.1408 | 98.8 |

Note: The values presented are typical and may vary between batches. Always refer to the Certificate of Analysis for lot-specific data.

Diagram: Workflow for Isotopic Purity Determination by LC-HRMS

Caption: Workflow for the determination of Sebuthylazine-d5 isotopic purity by LC-HRMS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirming the Site of Deuteration

While MS provides the overall isotopic distribution, NMR spectroscopy, particularly ¹H NMR and ²H NMR, can confirm the location of the deuterium labels and provide an independent measure of isotopic enrichment.[7]

Experimental Protocol: ¹H NMR for Isotopic Enrichment of Sebuthylazine-d5

-

Sample Preparation: Dissolve an accurately weighed amount of Sebuthylazine-d5 in a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiment: A standard ¹H NMR experiment.

-

Parameters: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio for the residual proton signals.

-

-

Data Analysis:

-

Identify the signals corresponding to the ethyl group in the ¹H NMR spectrum.

-

Integrate the residual proton signals of the ethyl group.

-

Compare the integral of the residual ethyl proton signals to the integral of a non-deuterated proton signal within the molecule (e.g., a proton on the sec-butyl group) to calculate the isotopic enrichment.

-

In the ¹H NMR spectrum of highly enriched Sebuthylazine-d5, the signals corresponding to the ethyl protons will be significantly diminished. The presence of very small residual signals confirms the high level of deuteration at this position.

Diagram: Logical Relationship for Multi-technique Verification

Caption: Multi-technique approach for the comprehensive verification of Sebuthylazine-d5.

Conclusion: Ensuring Analytical Confidence through Rigorous Characterization

The isotopic purity and enrichment of Sebuthylazine-d5 are critical parameters that directly impact its performance as an internal standard in quantitative analytical methods. This guide has outlined the fundamental principles, a plausible synthetic strategy, and detailed analytical workflows for the comprehensive characterization of this essential analytical tool. By employing a combination of high-resolution mass spectrometry and NMR spectroscopy, researchers can confidently verify the isotopic integrity of Sebuthylazine-d5, thereby ensuring the accuracy, precision, and reliability of their analytical data. It is imperative for researchers to always refer to the Certificate of Analysis provided by the supplier for lot-specific data and, when necessary, perform independent verification to uphold the highest standards of scientific rigor.

References

-

González-Antuña, A., Rodríguez-González, P., & García Alonso, J. I. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Journal of Mass Spectrometry, 49(8), 681–691. Available at: [Link].

-

Recent Advances in the Synthesis of Deuterium‐Labeled Compounds. ResearchGate. Available at: [Link].

-

Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc. Available at: [Link].

-

Sebuthylazine (Ref: GS 13528). AERU - University of Hertfordshire. Available at: [Link].

-

Sebuthylazine. PubChem - NIH. Available at: [Link].

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Sebuthylazine-d5 (ethyl-d5) | LGC Standards [lgcstandards.com]

- 4. epj-conferences.org [epj-conferences.org]

- 5. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sebuthylazine (Ref: GS 13528) [sitem.herts.ac.uk]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Sebuthylazine | C9H16ClN5 | CID 23712 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Role of Sebuthylazine-d5 as a Certified Reference Material

An In-Depth Technical Guide to the Certificate of Analysis for Sebuthylazine-d5 (ethyl-d5)

Sebuthylazine-d5 (ethyl-d5) is a deuterated stable isotope-labeled (SIL) analog of Sebuthylazine, a chlorotriazine herbicide. In modern analytical science, particularly in environmental monitoring and food safety testing, SIL internal standards are indispensable tools. They are added to samples in known quantities at the beginning of the analytical workflow to correct for analyte loss during sample preparation and to compensate for matrix effects during instrumental analysis, primarily with mass spectrometry-based techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

The reliability of quantitative data derived from these methods is fundamentally dependent on the quality of the internal standard. This is where the Certificate of Analysis (CoA) becomes the single most critical document for the research scientist. A CoA is not merely a product specification sheet; it is a legal document providing a comprehensive summary of the analytical tests performed on a specific batch (or lot) of the reference material, ensuring its identity, purity, and concentration are known and traceable.[1][2] Without a thorough CoA, the integrity of an entire study can be compromised, as the accuracy of every measurement is tied to the certified values of the standard.[3] This guide provides a detailed walkthrough of a typical CoA for Sebuthylazine-d5, explaining the significance of each section and the analytical science underpinning the certified data.

Deconstructing the Certificate of Analysis

A CoA for a certified reference material like Sebuthylazine-d5 is meticulously structured to provide complete traceability and quality assurance.[4] It is typically prepared in accordance with international standards such as ISO 17034 and ISO Guide 31, which specify the required content for reference material certificates.[2][5]

Part 1: Product Identification and Traceability

This initial section provides unambiguous identification of the material. It is the foundation of traceability, linking the physical vial in the lab to a specific production batch and its associated quality control data.[1]

| Parameter | Example Value | Significance |

| Product Name | Sebuthylazine-d5 (ethyl-d5) | The common chemical name, including the specific labeling information. |

| CAS Number | 1219805-56-7 | The unique Chemical Abstracts Service registry number for the labeled compound.[6][7] |

| Unlabeled CAS No. | 7286-69-3 | The CAS number for the non-deuterated parent compound, Sebuthylazine.[8] |

| Lot / Batch Number | XYZ-12345 | A unique identifier assigned to this specific manufacturing batch, crucial for audit trails and quality control.[1][4] |

| Molecular Formula | C₉H₁₁D₅ClN₅ | Describes the elemental composition, explicitly noting the five deuterium (D) atoms.[7] |

| Molecular Weight | 234.74 g/mol | The calculated molecular weight based on the isotopic composition.[7][9] |

| Date of Analysis | 2026-01-15 | Indicates when the quality control testing was performed. |

| Expiry Date | 2029-01-15 | The date until which the manufacturer guarantees the certified specifications, provided it is stored correctly.[10] |

Part 2: Certified Analytical Data & Specifications

This is the core of the CoA, where the quantitative results of rigorous analytical testing are presented.[4] For a deuterated standard, this section goes beyond simple chemical purity to certify the isotopic integrity.

| Parameter | Specification | Example Result | Analytical Technique(s) |

| Chemical Purity | ≥98.0% | 99.2% | HPLC-DAD, LC-MS/MS |

| Isotopic Purity | ≥99 atom % D | 99.6 atom % D | High-Resolution Mass Spectrometry (HRMS), ¹H-NMR |

| Isotopic Distribution | Conforms to structure | d₅ > 99%, d₄ < 1%, d₀-d₃ not detected | High-Resolution Mass Spectrometry (HRMS) |

| Identity | Conforms to structure | Confirmed | ¹H-NMR, Mass Spectrometry (MS) |

| Concentration (if solution) | 100.0 µg/mL ± 2.0 µg/mL | 100.5 µg/mL | Gravimetric Preparation / LC-MS/MS |

| Physical Appearance | White to off-white solid | Conforms | Visual Inspection |

-

Chemical Purity: The goal here is to quantify the percentage of the material that is the target molecule (Sebutylazine-d5) relative to any chemical impurities (e.g., residual starting materials, synthesis by-products). High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) is a standard method for this, separating compounds based on their polarity and quantifying them by UV absorbance.[11][12][13]

-

Identity Confirmation: It is not enough to know the material is pure; we must confirm it is the correct material. Mass Spectrometry provides the molecular weight, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecule's structure and, crucially for a SIL standard, confirms the location of the deuterium labels.[14][15] The absence of signals in a Proton NMR (¹H-NMR) spectrum where protons should be on the ethyl group is a powerful confirmation of successful deuteration.[16]

-

Isotopic Purity & Distribution: This is the most critical parameter for a SIL standard.[14]

-

Isotopic Purity (or Enrichment): This value defines the percentage of deuterium at the labeled positions.[16] A value of 99.6 atom % D means that for any given labeled position on the ethyl group, there is a 99.6% chance of finding a deuterium atom and only a 0.4% chance of finding a proton.[16]

-

Isotopic Distribution (or Species Abundance): This specifies the percentage of molecules that have the desired mass (d₅). Due to the statistical nature of the synthesis, it's impossible to achieve 100% d₅ molecules.[16] There will be trace amounts of d₄, d₃, etc. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this measurement, as it can resolve the tiny mass differences between these different isotopologues.[17][18] A clean distribution with a dominant d₅ peak is essential for accurate quantification to avoid isotopic crosstalk in the user's analysis.

-

Experimental Methodologies: A Deeper Dive

To ensure transparency and allow for methodological review, a comprehensive CoA will reference the test methods used.[4] Below are detailed examples of protocols for key analyses.

Protocol 1: Purity Determination by HPLC-DAD

This method is designed to separate and quantify Sebuthylazine-d5 from any non-labeled or structurally related impurities.

-

System Preparation: An Agilent 1260 Infinity II HPLC system (or equivalent) equipped with a Diode Array Detector (DAD) is used.

-

Chromatographic Conditions:

-

Column: Agilent Zorbax Eclipse C18 (150 mm × 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of Acetonitrile (A) and Water (B). Start with 50% A, ramp to 95% A over 10 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 220 nm.

-

-

Standard Preparation: A stock solution of Sebuthylazine-d5 is accurately prepared in Acetone at a concentration of approximately 100 µg/mL.

-

Analysis: The standard solution is injected. The resulting chromatogram is analyzed to determine the area of the main peak corresponding to Sebuthylazine-d5.

-

Calculation: Purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram, expressed as a percentage. Purity (%) = (Area_Sebutylazine-d5 / Total_Peak_Area) * 100

Protocol 2: Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

This protocol uses LC-ESI-HRMS to determine the isotopic distribution and confirm the identity.

-

System Preparation: A Thermo Scientific Q Exactive HF Orbitrap mass spectrometer (or equivalent) coupled to a UPLC system is used. The instrument is calibrated according to the manufacturer's specifications to ensure high mass accuracy.

-

Chromatographic Conditions: A short C18 column is used with a rapid gradient to quickly introduce the analyte into the mass spectrometer.

-

Mass Spectrometer Settings:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Mode: Full Scan (m/z 100-500).

-

Resolution: 120,000 FWHM.

-

Spray Voltage: 3.5 kV.

-

-

Analysis: A dilute solution (approx. 1 µg/mL) of the Sebuthylazine-d5 is infused or injected into the system.

-

Data Processing:

-

The full scan spectrum is examined for the protonated molecular ion [M+H]⁺. For C₉H₁₁D₅ClN₅, the expected monoisotopic mass is approximately 235.14.

-

The isotopic cluster around this mass is extracted. The relative intensities of the ions corresponding to the d₀, d₁, d₂, d₃, d₄, and d₅ species are integrated.

-

The isotopic purity is calculated from the relative abundance of these isotopologue ions.[18]

-

Visualizing the Quality Control Workflow

The generation of a CoA is the final step in a rigorous, multi-stage quality control process. The following diagram illustrates this workflow, ensuring that every batch of Sebuthylazine-d5 meets the highest standards before it is released.

Caption: Figure 1: The workflow from synthesis to final product release, culminating in the generation of the Certificate of Analysis.

Conclusion: The CoA as a Guarantee of Quality

For researchers in drug development and environmental analysis, the Certificate of Analysis is more than just a piece of paper; it is the cornerstone of data integrity. A detailed, transparent, and methodologically sound CoA for Sebuthylazine-d5 (ethyl-d5) provides the user with confidence that their internal standard is fit for purpose.[2] It validates the identity, confirms the chemical purity, and, most importantly, certifies the isotopic purity necessary for accurate and reproducible quantitative analysis. By understanding how to interpret this document and the sophisticated analytical techniques behind it, scientists can ensure the validity of their results and the overall quality of their research.

References

- Reading and Interpreting Certificates of Analysis. Maple Research Labs Blog.

- Sebuthylazine-d5 (ethyl-d5). LGC Standards.

- Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API.

- Analytical methods.

- Certified Reference Material Result Acceptance Criteria: How to Interpret and Apply Certified Values. SETA-CRM.

- How to Read a Chemical Certificate of Analysis (COA).

- Certificate of analysis explained. LGC Standards.

- A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing).

- Sebuthylazine | C9H16ClN5 | CID 23712. PubChem - NIH.

- Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry.

- CAS No : 1219805-56-7 | Product Name : Sebuthylazine D5 (ethyl D5).

- Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed.

- Reference Materials: Certific

- Sebuthylazine-d5 (ethyl-d5) - CAS:1219805-56-7. ChemicalBook.

- Sebuthylazine-d5 (ethyl-d5). CDN Isotopes.

- Terbuthylazine-d5 (ethyl-d5) (Standard). TargetMol.

- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.

- Sebuthylazine D5 (ethyl D5) 100 µg/mL in Acetone. LGC Standards.

- Sebuthylazine-d5 (ethyl-d5) - CAS:1219805-56-7. Shanghai Saikurui Biotechnology Co., Ltd.

- Validation of analytical method for determination of terbuthylazine and s-metolachlor residues in soil.

- Determination of herbicide terbuthylazine and its major hydroxy and dealkylated metabolites in constructed wetland sediments using solid phase extraction and high performance liquid chromatography-diode array detection.

- Simultaneous determination of terbuthylazine and its major hydroxy and dealkylated metabolites in wetland water samples using solid-phase extraction and high-performance liquid chromatography with diode-array detection. PubMed.

- Analytical method development of Bromacil + Terbuthylazine pesticide (combination)

Sources

- 1. Research Compounds & Laboratory Materials | Maple Research Labs | Canada [mapleresearchlabs.com]

- 2. Certificate of analysis explained | LGC Standards [lgcstandards.com]

- 3. scribd.com [scribd.com]

- 4. alliancechemical.com [alliancechemical.com]

- 5. Sebuthylazine D5 (ethyl D5) 100 µg/mL in Acetone [lgcstandards.com]

- 6. Sebuthylazine-d5 (ethyl-d5) | LGC Standards [lgcstandards.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. cdnisotopes.com [cdnisotopes.com]

- 9. Terbuthylazine-d5 (ethyl-d5) (Standard)_TargetMol [targetmol.com]

- 10. Certified Reference Material Result Acceptance Criteria: How to Interpret and Apply Certified Values - Stanhope-Seta Reference Materials [seta-crm.co.uk]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. researchgate.net [researchgate.net]

- 13. ijariit.com [ijariit.com]

- 14. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 15. resolvemass.ca [resolvemass.ca]

- 16. isotope.com [isotope.com]

- 17. researchgate.net [researchgate.net]

- 18. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Mass Spectral Characteristics of Sebuthylazine-d5 (ethyl-d5)

Introduction

Sebutylazine (CAS No: 7286-69-3) is a chlorotriazine herbicide historically used for selective weed control.[1][2] Its primary mechanism of action involves the inhibition of photosynthesis at the photosystem II complex.[1] While its agricultural application has diminished in many areas, its presence and that of its degradation products remain a focus of environmental monitoring. Accurate quantification of Sebuthylazine in complex matrices such as water, soil, and food products is paramount for regulatory compliance and environmental safety assessment.

This guide focuses on Sebuthylazine-d5 (ethyl-d5) (CAS No: 1219805-56-7), the stable isotope-labeled (SIL) analog of Sebuthylazine.[3][4] SIL compounds are indispensable tools in modern analytical chemistry, serving as superior internal standards for quantitative analysis by mass spectrometry.[5][6] This document provides an in-depth exploration of the mass spectral behavior of Sebuthylazine-d5, offering researchers and analytical scientists the foundational knowledge required for robust method development and data interpretation.

Section 1: The Gold Standard: Isotope Dilution Mass Spectrometry

The core principle behind using Sebuthylazine-d5 is isotope dilution, a quantitative technique that delivers exceptional accuracy and precision. Unlike external or surrogate standards, a SIL internal standard (SIL-IS) is chemically and physically almost identical to the analyte of interest.[7]

The Causality Behind its Efficacy:

-

Co-elution: Sebuthylazine-d5 co-elutes perfectly with the native Sebuthylazine during chromatographic separation.

-

Shared Physicochemical Behavior: It behaves identically during sample preparation steps, including extraction, clean-up, and derivatization.

-

Correction for Matrix Effects: Crucially, it experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source as the native analyte.[7][8]

By adding a known concentration of Sebuthylazine-d5 to every sample, calibrator, and quality control, variations introduced during the analytical workflow are normalized.[7] The final concentration is calculated based on the response ratio of the native analyte to the SIL-IS, effectively canceling out variability and leading to highly reliable and defensible data.

Section 2: Ionization Techniques and Instrumentation

The choice of ionization technique is critical for achieving the sensitivity and selectivity required for trace-level analysis of triazine herbicides.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred methodology for analyzing polar compounds like Sebuthylazine.[1] Electrospray Ionization (ESI) in the positive ion mode is exceptionally effective. The multiple basic nitrogen atoms on the triazine ring readily accept a proton, forming a stable protonated molecule, [M+H]⁺, which serves as the precursor ion for subsequent fragmentation.[2]

-

Gas Chromatography-Mass Spectrometry (GC-MS): While also a viable technique, GC-MS analysis of triazines can be more challenging due to their polarity and thermal lability.[9] Full scan GC-MS is useful for initial identification by comparing spectra to libraries like NIST.[2][9][10] For quantitative work, GC-MS often requires derivatization to improve volatility and chromatographic peak shape.

This guide will focus on the ESI-MS/MS characteristics, as it represents the most robust and widely adopted approach.

Section 3: Mass Spectral Fragmentation Analysis

Understanding the fragmentation pathway is essential for selecting the correct precursor and product ions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) experiments, which form the basis of quantitative tandem mass spectrometry.

Baseline Fragmentation: Unlabeled Sebuthylazine

To comprehend the behavior of the deuterated standard, we must first analyze the fragmentation of the native compound.

-

Precursor Ion: In positive mode ESI, Sebuthylazine protonates to form the [M+H]⁺ ion at a mass-to-charge ratio (m/z) of 230.1 .[2][11]

-

Primary Fragmentation Pathway: The most significant and structurally informative fragmentation event in Collision-Induced Dissociation (CID) is the neutral loss of butene (C₄H₈, molecular weight 56 Da) from the sec-butyl side chain. This is a characteristic fragmentation for compounds containing this group. This loss results in the formation of a stable, high-abundance product ion at m/z 174.1 .[11]

The MRM transition of 230.1 → 174.1 is therefore the primary choice for the sensitive and selective quantification of Sebuthylazine.

Core Analysis: Sebuthylazine-d5 (ethyl-d5)

The five deuterium atoms on the ethyl group increase the molecular weight of the internal standard by five mass units.[4]

-

Precursor Ion: The protonated molecule [M+H]⁺ for Sebuthylazine-d5 is observed at m/z 235.1 .

-

Predicted Fragmentation Pathway: The CID process induces the same fragmentation mechanism as the unlabeled analyte. The key insight is that the fragmentation occurs on the unlabeled sec-butyl group, leading to the neutral loss of butene (56 Da). The resulting product ion therefore retains the d5-labeled ethyl group.

-

Predicted Product Ion: The mass of this fragment is calculated by taking the unlabeled product ion (m/z 174.1) and adding the five mass units from the deuterium atoms. This yields a predicted product ion at m/z 179.1 .